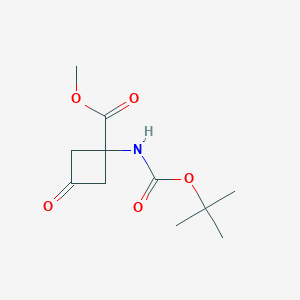

Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate

Description

Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate is an organic compound that features a cyclobutanecarboxylate core with a tert-butoxycarbonyl (Boc) protected amino group and a methyl ester

Properties

IUPAC Name |

methyl 1-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxocyclobutane-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO5/c1-10(2,3)17-9(15)12-11(8(14)16-4)5-7(13)6-11/h5-6H2,1-4H3,(H,12,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCSGIAWSKKIAJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1(CC(=O)C1)C(=O)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Post-Cyclization Boc Protection

An alternative route involves synthesizing the cyclobutane core with a free amino group, followed by Boc protection:

- Amination of 3-Oxocyclobutanecarboxylate :

Convert the carboxylic acid (from patent hydrolysis) to its methyl ester via Fischer esterification (MeOH, H₂SO₄). Introduce an amino group at position 1 through:- Gabriel Synthesis : Reacting with phthalimide followed by hydrazine cleavage.

- Reductive Amination : Using NH₃ and a reducing agent.

- Boc Protection :

Treat the amine with Boc anhydride in the presence of a base (e.g., DMAP, triethylamine) to yield the protected derivative.

Example Protocol :

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Esterification | MeOH, H₂SO₄, reflux | ~85% |

| Amination | NH₃, NaBH₃CN, MeOH | ~50% |

| Boc Protection | Boc₂O, Et₃N, THF | ~90% |

Limitations :

- Direct amination of cyclobutanes is challenging due to ring strain and limited reactivity.

- regioselectivity for position 1 is difficult to control.

Alternative Ring-Closing Approaches

[2+2] Cycloaddition

Photochemical or thermal [2+2] cycloadditions between alkenes and ketenes could construct the cyclobutane ring. For instance, reacting methyl acrylate with a Boc-amino-substituted ketene might yield the desired product. However, stereochemical control and functional group compatibility are significant hurdles.

Ring-Closing Metathesis (RCM)

Using Grubbs catalyst, diene precursors could form the cyclobutane ring. A hypothetical diene such as Boc-NH-CH₂-CH₂-C(=O)-O-CH₂-CH₂-CH₂-CH₂ might undergo RCM, but the feasibility of forming four-membered rings via this method is low compared to five- or six-membered rings.

Comparative Analysis of Synthetic Routes

Spectroscopic Characterization Data

While direct data for the target compound is scarce, related structures provide insight:

- ¹H NMR (Analog from) : Boc-protected amines show characteristic tert-butyl singlet at δ 1.4 ppm. Cyclobutane protons resonate between δ 2.5–3.5 ppm as complex multiplets.

- IR : Strong stretches for carbonyl groups (Boc: ~1680 cm⁻¹, ester: ~1720 cm⁻¹, ketone: ~1700 cm⁻¹).

Industrial-Scale Considerations

The patent’s emphasis on low-cost reagents suggests that the malonate cyclization route is most viable for large-scale production. Replacing HCl hydrolysis with enzymatic or basic hydrolysis could preserve the Boc group, though this requires further optimization.

Chemical Reactions Analysis

Ketone Reduction to Alcohol

The ketone group can be reduced to a secondary alcohol using agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). This reaction converts the compound into methyl 1-(tert-butoxycarbonylamino)cyclobutanecarboxylate , a derivative lacking the ketone functionality . While specific yields are not reported, the structural confirmation is validated via NMR and mass spectrometry .

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Reduction (Ketone → Alcohol) | NaBH₄/MeOH or LiAlH₄, 0°C → rt | Methyl 1-(tert-butoxycarbonylamino)cyclobutanecarboxylate | Not reported |

Ester Hydrolysis

The methyl ester can undergo hydrolysis under basic conditions (e.g., NaOH or LiOH in aqueous methanol) to yield the corresponding carboxylic acid. This reaction is typical for esters, though specific data for this compound are not explicitly documented in the provided sources.

Boc Deprotection

The tert-butoxycarbonyl (Boc) protecting group can be removed under acidic conditions (e.g., trifluoroacetic acid in dichloromethane), generating the free amine. This transformation is critical for further functionalization but requires validation under compound-specific conditions .

Experimental Considerations

-

Oxidation : Chromium-based reagents offer high efficiency but require careful handling due to toxicity.

-

Reduction : NaBH₄ is preferred for selective ketone reduction without affecting the ester group.

-

Deprotection : Boc removal should be performed in anhydrous acidic conditions to avoid side reactions.

Scientific Research Applications

Medicinal Chemistry

Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate is investigated for its role as a building block in the synthesis of bioactive molecules. Its applications include:

- Synthesis of Peptides : The compound can be utilized in the synthesis of peptide derivatives due to its amino functionality, allowing for the introduction of various amino acids into peptide chains. This is particularly useful in developing peptide-based drugs targeting specific biological pathways.

- Inhibitors of Protein Kinase B : Research has shown that derivatives of this compound may act as inhibitors of Protein Kinase B (PKB), which is implicated in various diseases, including cancer and diabetes. Such inhibitors can be crucial for developing therapeutic agents that modulate PKB activity .

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis:

- Reactions with Nucleophiles : this compound can undergo nucleophilic substitution reactions, making it useful for synthesizing more complex organic molecules. For instance, reactions involving this compound with amines or alcohols can yield a variety of functionalized products.

- Cyclization Reactions : The cyclobutane ring structure allows for unique cyclization reactions, potentially leading to novel cyclic compounds that may exhibit interesting pharmacological properties.

Material Science

In material science, the compound's properties lend themselves to the development of new materials:

- Polymer Synthesis : The functional groups present in this compound can be exploited to create polymers with specific characteristics. For example, incorporating this compound into polymer chains could enhance the thermal stability or mechanical properties of the resulting materials.

Case Study 1: Synthesis of Bioactive Peptides

In a study aimed at synthesizing bioactive peptides, researchers utilized this compound as a starting material. The compound was reacted with various amino acids under controlled conditions to produce peptide chains with enhanced biological activity. This approach demonstrated the compound's utility in generating therapeutically relevant peptides.

Case Study 2: Development of PKB Inhibitors

A series of derivatives based on this compound were synthesized and tested for their inhibitory effects on PKB activity. The results indicated that certain modifications to the original structure significantly increased potency against PKB, highlighting its potential as a lead compound for drug development .

Mechanism of Action

The mechanism of action of methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The Boc-protected amino group can be deprotected under acidic conditions, revealing a free amino group that can participate in various biochemical reactions . The cyclobutanecarboxylate core provides a rigid scaffold that can influence the binding affinity and specificity of the compound towards its targets.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: This compound features a similar Boc-protected amino group and a methyl ester but differs in the presence of a phenyl group and a hydroxyl group.

tert-Butoxycarbonyl derivatives of amino acids: These compounds share the Boc-protected amino group but have different core structures, such as amino acids.

Uniqueness

Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate is unique due to its cyclobutanecarboxylate core, which imparts distinct structural and chemical properties. This rigidity and the presence of the Boc-protected amino group make it a valuable intermediate in synthetic chemistry and a useful tool in biochemical research.

Biological Activity

Methyl 1-(tert-butoxycarbonylamino)-3-oxocyclobutanecarboxylate (CAS No. 191110-97-1) is a compound of interest due to its potential biological activities, particularly in the context of antibiotic potentiation and other therapeutic applications. This article reviews its chemical properties, biological activity, and relevant research findings.

- Molecular Formula : CHN O

- Molar Mass : 243.26 g/mol

- Structure : The compound features a cyclobutane ring with a tert-butoxycarbonyl (Boc) amino group, which influences its reactivity and biological interactions.

Biological Activity

This compound has been studied for its role as a potential antibiotic potentiator. This section summarizes key findings from various studies.

Antibiotic Potentiation

Research has shown that compounds with similar structural features can enhance the efficacy of existing antibiotics against resistant bacterial strains. For instance, derivatives of cyclobutane have been reported to potentiate the activity of antibiotics such as clarithromycin against Escherichia coli by reducing the minimum inhibitory concentration (MIC) significantly.

Case Study: Potentiation of Clarithromycin

In a study examining various acyl derivatives, it was found that certain compounds could reduce the MIC of clarithromycin by up to 512-fold when combined with specific potentiators. This suggests that this compound may exhibit similar properties due to its structural analogies with these effective compounds .

| Compound | MIC Reduction (fold) | Target Bacteria |

|---|---|---|

| Compound A | 128 | E. coli ATCC 25922 |

| This compound | TBD | TBD |

| Compound B | 512 | E. coli ATCC 25922 |

The mechanism by which this compound may enhance antibiotic activity involves:

- Membrane Permeabilization : Similar compounds have been shown to increase bacterial membrane permeability, allowing antibiotics to enter more effectively.

- Efflux Pump Inhibition : By inhibiting bacterial efflux pumps, these compounds can prevent the removal of antibiotics from bacterial cells, thereby enhancing their effectiveness.

Research Findings

Recent studies have focused on synthesizing and characterizing various derivatives of this compound to explore their biological activities further. The following table summarizes some key research findings:

Q & A

Q. Methodological Answer :

- X-ray crystallography : Resolve absolute configuration if crystals are obtainable (e.g., tert-butyl-substituted cyclobutane derivatives in ).

- NMR spectroscopy : Analyze coupling constants () in H NMR to infer ring strain and substituent orientation. For example, vicinal protons on cyclobutane typically show due to ring puckering .

- NOESY/ROESY : Detect spatial proximity of protons to confirm substituent positions.

Advanced: What strategies mitigate instability of the Boc group during cyclobutane functionalization?

Methodological Answer :

The Boc group is acid-labile but stable under basic conditions. To prevent premature deprotection:

- Avoid protic acids : Use Lewis acids (e.g., BF₃·Et₂O) for reactions requiring acidic environments.

- Low-temperature protocols : Conduct reactions at ≤0°C to minimize Boc cleavage, as seen in peptide synthesis workflows .

- In situ protection : Temporarily replace Boc with more stable groups (e.g., Fmoc) during harsh reactions, then revert post-functionalization.

Advanced: How does the electron-withdrawing 3-oxo group influence cyclobutane ring reactivity?

Methodological Answer :

The 3-oxo group:

- Increases ring strain : Enhances susceptibility to ring-opening reactions (e.g., nucleophilic attack at the ketone).

- Modifies electronic environment : Stabilizes adjacent carbocations or radicals, enabling unique reactivity in cross-coupling or cycloaddition reactions. Computational studies (DFT) can map electron density distribution to predict regioselectivity .

Experimental validation : Compare reaction outcomes with non-oxygenated cyclobutane analogs (e.g., methyl 3-oxocyclobutanecarboxylate in ).

Advanced: How to resolve discrepancies in 13^{13}13C NMR data for Boc-protected cyclobutane derivatives?

Methodological Answer :

Discrepancies may arise from:

- Rotameric equilibria : Boc groups can adopt multiple conformations, splitting signals. Use variable-temperature NMR (VT-NMR) to coalesce peaks.

- Solvent effects : Compare spectra in polar (DMSO-d₆) vs. nonpolar (CDCl₃) solvents. For example, tert-butyl carbons in Boc-protected compounds typically resonate at δ 27–30 ppm in CDCl₃ .

- Crystallographic validation : Cross-reference with X-ray data (e.g., tert-butyl 3-benzyl derivatives in ).

Advanced: What computational methods predict the compound’s stability under catalytic hydrogenation?

Q. Methodological Answer :

- DFT calculations : Optimize geometry and calculate bond dissociation energies (BDEs) for the Boc group and cyclobutane ring.

- Reaction pathway modeling : Simulate hydrogenation trajectories to identify vulnerable sites (e.g., ketone reduction vs. ring opening).

- Benchmarking : Compare with experimental data from structurally similar compounds (e.g., ethyl 3-(4-bromophenyl)oxetane-3-carboxylate in ).

Advanced: How to design a stability-indicating HPLC method for this compound?

Q. Methodological Answer :

- Column selection : Use a C18 column with 3 µm particle size for high resolution.

- Mobile phase : Optimize gradient elution with 0.1% TFA in water/acetonitrile to separate degradation products (e.g., de-Boc or hydrolyzed esters).

- Forced degradation : Expose the compound to heat (40–60°C), UV light, and acidic/basic conditions to validate method robustness .

Advanced: What role does this compound play in synthesizing heterocyclic scaffolds?

Methodological Answer :

The 3-oxocyclobutane core serves as a precursor for:

- Ring-expansion reactions : Convert to larger rings (e.g., cyclohexenones) via thermal or photochemical rearrangements.

- Heterocycle fusion : React with amines or hydrazines to form pyridones or pyrazoles, as demonstrated in thiophene carboxylate syntheses ().

- Cross-coupling substrates : Suzuki-Miyaura couplings using boronate esters at the cyclobutane position .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.